D-(+)-Galactosamine hydrochloride
概要
説明
MG 624は、N,N,N-トリエチル-2-(4-トランス-スチルベノキシ)エチルアンモニウムヨージドとしても知られており、分子式がC22H30NOI、分子量が451.39 g/molの化学化合物です . MG 624は、α7サブユニットを含むニューロン性ニコチン性アセチルコリン受容体の強力で選択的なアンタゴニストです . この化合物は、主にニコチン性アセチルコリン受容体の機能と薬理学を研究するために科学研究で使用されています。
準備方法
合成経路と反応条件
MG 624の合成には、N,N,N-トリエチルアミンと2-(4-トランス-スチルベノキシ)エチルヨージドの反応が含まれます。 反応は通常、制御された温度条件下でジメチルスルホキシド(DMSO)などの有機溶媒中で行われます . 次に、生成物は再結晶またはクロマトグラフィーによって精製して、目的の化合物を高純度で得ます。
工業生産方法
MG 624の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、最終生成物の高収率と高純度を確保するために最適化されています。 この化合物は通常、バッチ反応器で製造され、精製プロセスには濾過、洗浄、乾燥など、複数のステップが含まれます .
化学反応の分析
反応の種類
MG 624は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: MG 624は、適切な還元剤を使用して還元して、還元された誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化されたスチルベン誘導体が生成される場合があり、還元によって還元されたアミン誘導体が生成される場合があります .
科学研究における用途
MG 624は、α7サブユニットを含むニューロン性ニコチン性アセチルコリン受容体に対する選択的な拮抗作用を持つため、科学研究で広く使用されています。 用途には、次のようなものがあります。
神経科学: ニューロン性シグナル伝達とシナプス伝達におけるニコチン性アセチルコリン受容体の役割の研究。
薬理学: ニコチン性受容体拮抗薬の薬理学的効果とその潜在的な治療用途の調査。
科学的研究の応用
MG 624 is widely used in scientific research due to its selective antagonistic properties towards neuronal nicotinic acetylcholine receptors containing the α7 subunit. Some of its applications include:
Neuroscience: Studying the role of nicotinic acetylcholine receptors in neuronal signaling and synaptic transmission.
Pharmacology: Investigating the pharmacological effects of nicotinic receptor antagonists and their potential therapeutic applications.
Drug Development: Screening and developing new drugs targeting nicotinic acetylcholine receptors for various neurological disorders.
作用機序
MG 624は、α7サブユニットを含むニューロン性ニコチン性アセチルコリン受容体に選択的に結合して阻害することで効果を発揮します。 この阻害は、アセチルコリンの結合を阻止し、その結果、受容体の活性化とそれに続くイオンチャネルの開口をブロックします。 この化合物はα7サブユニットに対して高い親和性を示すため、これらの受容体の機能と薬理学を研究するための貴重なツールとなっています .
類似の化合物との比較
類似の化合物
メチルリカンコニチン: α7ニコチン性アセチルコリン受容体のもう1つの選択的な拮抗薬。
α-ブンガロトキシン: α7ニコチン性受容体に不可逆的に結合する強力な拮抗薬。
DHβE(ジヒドロ-β-エリトロイジン): ニコチン性アセチルコリン受容体の競合的拮抗薬.
MG 624の独自性
MG 624は、α7サブユニットを含むニューロン性ニコチン性アセチルコリン受容体に対する高い選択性と効力を持つことで独自性を持ちます。 この選択性により、より広い効果や特異性が低い他の拮抗薬と比較して、これらの受容体の機能と薬理学をより正確に研究することができます .
類似化合物との比較
Similar Compounds
Methyllycaconitine: Another selective antagonist of α7 nicotinic acetylcholine receptors.
α-Bungarotoxin: A potent antagonist that binds irreversibly to α7 nicotinic receptors.
DHβE (Dihydro-β-erythroidine): A competitive antagonist of nicotinic acetylcholine receptors.
Uniqueness of MG 624
MG 624 is unique due to its high selectivity and potency towards neuronal nicotinic acetylcholine receptors containing the α7 subunit. This selectivity allows for more precise studies of these receptors’ function and pharmacology compared to other antagonists that may have broader or less specific effects .
特性
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-NQZVPSPJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-03-8 | |
Record name | Galactosamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1772-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactosamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | GALACTOSAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U51H7Z9859 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-galactosamine hydrochloride induce liver injury?
A1: D-galactosamine hydrochloride primarily targets hepatocytes, the main cells of the liver. It disrupts cellular metabolism by depleting uridine triphosphate (UTP), a crucial nucleotide for various cellular processes. [, , , , ] This depletion impairs protein and glycoprotein synthesis, leading to cellular dysfunction and ultimately cell death, mimicking acute liver injury. [, , , ]
Q2: What are the downstream effects of D-galactosamine hydrochloride-induced UTP depletion?
A2: UTP depletion triggers a cascade of events, including:
- Impaired protein synthesis: This affects the production of essential proteins, including those involved in cellular repair and detoxification. [, , ]
- Disrupted glycoprotein synthesis: This affects the production of glycoproteins necessary for cell membrane integrity and signaling. [, , ]
- Organelle dysfunction: Particularly affecting the Golgi apparatus, leading to impaired protein trafficking and secretion. []
- Inflammatory response: Triggering the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further exacerbating liver damage. [, , ]
Q3: How closely does the D-galactosamine hydrochloride model mimic human liver disease?
A3: The D-galactosamine hydrochloride model, particularly when combined with lipopolysaccharide (LPS), replicates key aspects of human acute liver failure, including biochemical and morphological changes in the liver and even brain edema. [, ] It serves as a valuable tool to study the pathogenesis of acute liver failure and evaluate potential therapies. [, ]
Q4: What is the molecular formula and weight of D-galactosamine hydrochloride?
A4: The molecular formula is C6H14NO5Cl, and the molecular weight is 215.63 g/mol. []
Q5: Is D-galactosamine hydrochloride stable in aqueous solutions?
A5: D-galactosamine hydrochloride is more stable in acidic solutions (pH 3.0) than in neutral aqueous solutions (pH 7.0). [] Storage in a refrigerator at 5°C for a maximum of 5 days is recommended. [] Heat significantly accelerates its decomposition. []
Q6: How is D-galactosamine hydrochloride used in research?
A6: It's primarily used to induce acute liver injury in various animal models, including rats, mice, and pigs. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This model allows researchers to investigate the mechanisms of liver damage, assess the efficacy of potential hepatoprotective agents, and evaluate new therapies for liver diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q7: What are some limitations of the D-galactosamine hydrochloride model?
A7:
- Species differences: While the model effectively induces liver injury in rodents and pigs, translating findings to humans requires careful consideration. [, ]
- Single-hit model: It represents an acute injury, whereas many human liver diseases are chronic and progressive. []
Q8: Is D-galactosamine hydrochloride toxic to other organs besides the liver?
A8: While primarily hepatotoxic, research suggests D-galactosamine hydrochloride might influence other systems, including the nervous system. [, ] Studies demonstrate the transferability of hepatic coma from D-galactosamine-treated rats to healthy recipients through plasma exchange, suggesting the presence of circulating coma-inducing factors. []
Q9: Are there alternatives to D-galactosamine hydrochloride for inducing experimental liver injury?
A9: Yes, alternatives include:
- Carbon tetrachloride (CCl4): Induces liver injury via free radical formation and lipid peroxidation. [, ]
- Acetaminophen (Paracetamol): Causes liver damage through its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). []
Q10: What resources are available for researchers interested in studying D-galactosamine hydrochloride-induced liver injury?
A10:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。